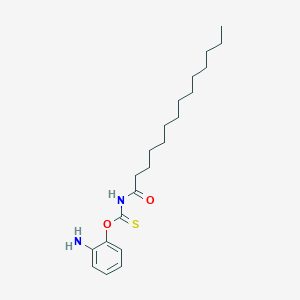
O-(2-Aminophenyl) tetradecanoylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Aminophenyl) tetradecanoylcarbamothioate is a chemical compound with the molecular formula C21H34N2O2S and a molecular weight of 378.572 g/mol . This compound is characterized by the presence of an aminophenyl group and a tetradecanoylcarbamothioate moiety, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of O-(2-Aminophenyl) tetradecanoylcarbamothioate typically involves the reaction of 2-aminophenol with tetradecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thiocarbamoyl chloride to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
O-(2-Aminophenyl) tetradecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
O-(2-Aminophenyl) tetradecanoylcarbamothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of O-(2-Aminophenyl) tetradecanoylcarbamothioate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The tetradecanoylcarbamothioate moiety can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and improving its bioavailability .
Comparación Con Compuestos Similares
O-(2-Aminophenyl) tetradecanoylcarbamothioate can be compared with other similar compounds, such as:
O-(2-Aminophenyl) decanoylcarbamothioate: This compound has a shorter alkyl chain, which may affect its solubility and biological activity.
O-(2-Aminophenyl) hexadecanoylcarbamothioate: This compound has a longer alkyl chain, which may enhance its lipophilicity and membrane permeability.
O-(2-Aminophenyl) octanoylcarbamothioate: This compound has an intermediate alkyl chain length, providing a balance between solubility and lipophilicity. The uniqueness of this compound lies in its specific alkyl chain length, which can influence its chemical properties and biological activities.
Propiedades
Número CAS |
805323-93-7 |
|---|---|
Fórmula molecular |
C21H34N2O2S |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
O-(2-aminophenyl) N-tetradecanoylcarbamothioate |
InChI |
InChI=1S/C21H34N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(24)23-21(26)25-19-16-14-13-15-18(19)22/h13-16H,2-12,17,22H2,1H3,(H,23,24,26) |
Clave InChI |
LFMKDUGIULSOOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


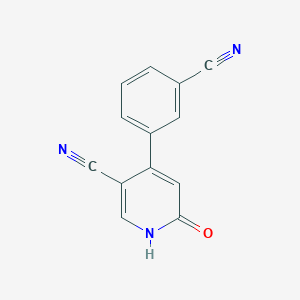
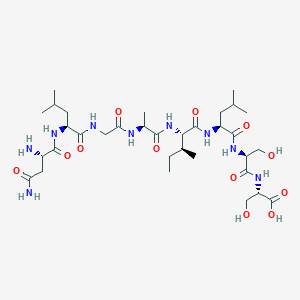
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
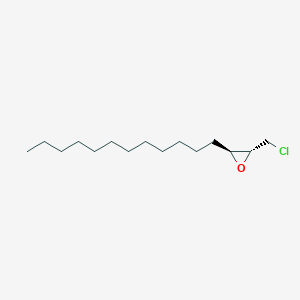
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
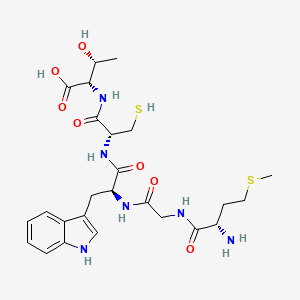
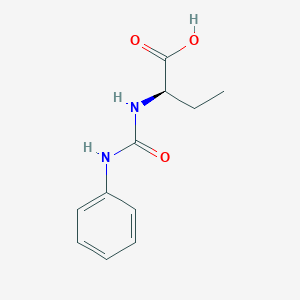
![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)

![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
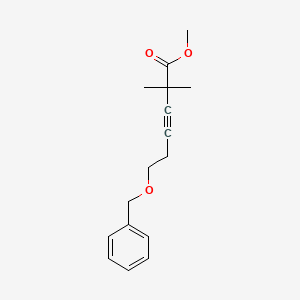
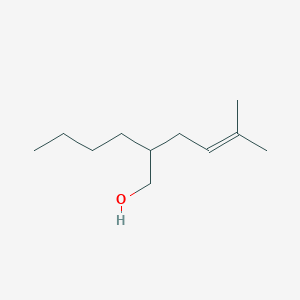
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
